Product packaging for 2,3-Dimethoxy-6-methylbenzoic acid(Cat. No.:CAS No. 5653-57-6)

2,3-Dimethoxy-6-methylbenzoic acid

Cat. No.: B13138815
CAS No.: 5653-57-6
M. Wt: 196.20 g/mol
InChI Key: SHLREVJOFPNLPQ-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6-methylbenzoic acid is a valuable benzoic acid derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. Its multifunctional structure, featuring a carboxylic acid group and two methoxy substituents on the aromatic ring, makes it a key synthetic intermediate for constructing more complex molecules. This compound is of significant interest in the synthesis of natural product analogs and pharmaceutical candidates. Research indicates that closely related structures, such as 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid, are recognized as aromatic constituents of the potent enediyne antibiotic calichemicins . This association highlights the potential application of this chemical scaffold in developing novel bioactive compounds and antibiotic research. The methyl group at the 6-position offers a site for further functionalization, enabling diverse chemical modifications. Synthetic routes for analogous compounds often involve multi-step processes starting from materials like 2-amino-6-methylbenzoic acid, proceeding through esterification, diazotization, hydrolysis, and methylation steps to achieve the desired substitution pattern . As a research chemical, this compound is provided for laboratory investigation purposes only. This product is intended for research and development use by qualified professionals and is not for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming compound identity, purity, and suitability for their specific research application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B13138815 2,3-Dimethoxy-6-methylbenzoic acid CAS No. 5653-57-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5653-57-6

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2,3-dimethoxy-6-methylbenzoic acid

InChI

InChI=1S/C10H12O4/c1-6-4-5-7(13-2)9(14-3)8(6)10(11)12/h4-5H,1-3H3,(H,11,12)

InChI Key

SHLREVJOFPNLPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)OC)C(=O)O

Origin of Product

United States

Structural Framework and Significance Within Aromatic Carboxylic Acids

2,3-Dimethoxy-6-methylbenzoic acid is defined by a central benzene (B151609) ring to which a carboxyl group (-COOH), two methoxy (B1213986) groups (-OCH₃), and one methyl group (-CH₃) are attached. Its formal IUPAC name is this compound. The specific arrangement of these substituents at positions 2, 3, and 6 dictates its chemical personality.

As an aromatic carboxylic acid, its fundamental properties are influenced by the interplay between the electron-withdrawing carboxyl group and the substituents on the ring. hmdb.ca The acidity of the carboxylic acid, a key characteristic, is modulated by these groups. Generally, electron-donating groups like methyl and methoxy groups decrease the acidity of benzoic acid. However, the positioning of these groups is crucial. In the case of this compound, the methyl group is ortho to the carboxylic acid. This ortho-positioning introduces a steric effect, often called the "ortho effect," which can force the carboxyl group out of the plane of the benzene ring. doubtnut.com This disruption of coplanarity can inhibit the resonance stabilization of the carboxylate anion with the ring, paradoxically leading to an increase in acidity compared to what would be expected based on electronic effects alone. doubtnut.com

The presence of multiple substituents also makes it a valuable model for studying regioselective reactions and the directing effects of functional groups in electrophilic aromatic substitution and other transformations. Its structure is isomeric with other significant compounds like 2,4-Dimethoxy-6-methylbenzoic acid (O,O-Dimethylorsellinic acid) and 4,6-dimethoxy-2-hydroxy-3-methylbenzoic acid, each with distinct properties and synthetic challenges. sigmaaldrich.comresearchgate.net

Table 1: Physicochemical Properties of Related Benzoic Acids

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C)
2,3-Dimethoxybenzoic acid C₉H₁₀O₄ 182.17 122-124
2-Methoxy-6-methylbenzoic acid C₉H₁₀O₃ 166.17 88-90
2,4-Dimethoxy-6-methylbenzoic acid C₁₀H₁₂O₄ 196.20 141-145
o-Toluic acid (2-Methylbenzoic acid) C₈H₈O₂ 136.15 104-105
m-Toluic acid (3-Methylbenzoic acid) C₈H₈O₂ 136.15 111-113
p-Toluic acid (4-Methylbenzoic acid) C₈H₈O₂ 136.15 180-181

Note: Data sourced from various chemical databases and may represent a range of reported experimental values. sigmaaldrich.comnih.govnih.govwikipedia.orgwikipedia.orgwikipedia.org

Prevalence and Research Focus in Natural Product Chemistry

While 2,3-Dimethoxy-6-methylbenzoic acid itself is not a widely reported natural product, the 2,3-dimethoxy-6-methylbenzoyl moiety is a key structural component in certain complex natural molecules. Its significance in this field is primarily as a building block or a substructure within larger, biologically active compounds.

A notable example is its presence within the structure of isoquinoline (B145761) alkaloids. For instance, the alkaloid (S)-(+)-Canadaline features a 2,3-dimethoxy-6-methylbenzaldehyde group linked to a dihydroisoquinoline core. nih.gov Alkaloids of this class are of significant interest to medicinal chemists due to their wide range of biological activities. The specific substitution pattern on the aromatic ring, including the methoxy (B1213986) and methyl groups, can be crucial for the molecule's ability to interact with biological targets.

Furthermore, research into synthetic analogues of natural products has utilized derivatives of this acid. For example, a practical synthesis of 2,3-dimethoxy-6-methyl-1,4-benzoquinone-5-carboxylic acid has been developed as an analogue of Coenzyme Q10. researchgate.net Coenzyme Q10 is a vital lipid-soluble antioxidant, and synthetic analogues are studied for potential enhancements or modifications of its biological functions. researchgate.net The synthesis of such analogues highlights the role of specifically substituted benzoic acids as key intermediates in medicinal chemistry and drug discovery. researchgate.net

Historical Context of Synthetic and Mechanistic Investigations

Targeted Synthesis of this compound Core Structure

The construction of the this compound core can be achieved through various synthetic routes. These pathways can be broadly categorized into multi-step linear syntheses and strategies that utilize aromatic precursors.

Multi-Step Linear Synthesis Pathways

Multi-step linear synthesis provides a controlled, step-by-step approach to building the target molecule. An example of such a pathway involves the synthesis of the related compound, 2-methoxy-6-methylbenzoic acid, which can be adapted. This process begins with the reduction of a nitro-substituted precursor.

A typical sequence is as follows:

Reduction of a Nitro Group: The synthesis can start from 2-methyl-6-nitrobenzoic acid or its methyl ester. This starting material undergoes a reduction hydrogenation reaction using hydrogen gas and a palladium-carbon or platinum-carbon catalyst in a methanol (B129727) solvent. This step yields 2-amino-6-methylbenzoic acid or its methyl ester. google.com

Diazotization and Hydrolysis: The resulting amino group is then converted to a hydroxyl group. This is achieved through a one-pot diazotization and hydrolysis reaction. The reduction product is treated with a diazotization reagent, such as nitroso sulfuric acid, in methanol. This is followed by hydrolysis to produce 2-hydroxy-6-methyl benzoate (B1203000). google.com

Methylation: The hydroxyl group is then methylated to introduce the methoxy group. Dimethyl sulfate (B86663) is a common methylating agent for this step, which is carried out in the presence of a base. This reaction yields 2-methoxy-6-methyl benzoate. google.com

Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid. The 2-methoxy-6-methyl benzoate is treated with a base, such as sodium hydroxide (B78521), in water and heated. Subsequent acidification with an acid like sulfuric acid precipitates the final product, 2-methoxy-6-methylbenzoic acid. google.com

This linear approach allows for the precise installation of functional groups at each stage.

Strategies Involving Aromatic Precursors

Strategies involving aromatic precursors offer alternative and sometimes more convergent routes to the target structure. One such method begins with the appropriate aromatic precursors and builds the desired substitution pattern.

For instance, the synthesis of the closely related 2,6-dimethoxybenzoic acid can be achieved starting from sodium phenide. This process involves:

Formation of Sodium Phenide: Sodium metal is reacted with toluene (B28343) to produce sodium sand, which is then treated with chlorobenzene (B131634) to form sodium phenide. google.com

Reaction with 1,3-Dimethoxybenzene (B93181): The sodium phenide is then reacted with 1,3-dimethoxybenzene to yield 2,6-dimethoxy sodium phenide. google.com

Carboxylation: The final step is the introduction of the carboxylic acid group. This is accomplished by reacting the 2,6-dimethoxy sodium phenide with carbon dioxide. The resulting sodium 2,6-dimethoxybenzoate is then acidified to produce 2,6-dimethoxybenzoic acid. google.com

Another approach involves the use of 2,3,4,5-tetramethoxytoluene as a starting material for a related benzoquinone carboxylic acid. This method includes a bromomethylation step using paraformaldehyde and hydrobromic acid, followed by oxidation steps to introduce the carboxylic acid functionality. researchgate.net

Regioselective Functionalization and Derivatization

Once the core structure of this compound is obtained, it can be further modified through regioselective functionalization and derivatization to explore its chemical space and potential applications.

Introduction of Halogen Substituents (e.g., Iodination, Bromination)

Halogenation of the aromatic ring is a common strategy to introduce new reactive handles for further chemical transformations.

Bromination: The bromination of dimethoxy-substituted benzoic acids can be achieved using various reagents. For the related 2,6-dimethoxybenzoic acid, N-bromosuccinimide (NBS) in an aqueous alkaline solution is an effective method for introducing a bromine atom at the 3-position. google.com This method is advantageous as the basic medium neutralizes the hydrogen bromide byproduct, minimizing side reactions. google.com Another approach for selective bromination of 2,6-dimethylbenzoic acid involves the use of sodium bromate (B103136) and hydrobromic acid in the presence of light. google.com In the case of 2,3-dimethoxy-6-bromobenzoic acid, demethylation with hydrogen bromide in acetic acid has been shown to yield 2,3-dihydroxy-5-bromobenzoic acid, indicating a potential for concomitant bromine migration. elsevierpure.com

Starting MaterialReagentProductReference
2,6-Dimethoxybenzoic acidN-Bromosuccinimide (NBS)3-Bromo-2,6-dimethoxybenzoic acid google.com
2,6-Dimethylbenzoic acidSodium bromate, Hydrobromic acid, light2-Bromomethyl-6-methyl-benzoic acid google.com
2,3-Dimethoxy-6-bromobenzoic acidHydrogen bromide, Acetic acid2,3-Dihydroxy-5-bromobenzoic acid elsevierpure.com

Iodination: Iodination can be performed using iodine in the presence of an oxidizing agent. For example, the iodination of 2-methylbenzoic acid can be carried out with iodine and periodic acid in the presence of an acid catalyst. google.comgoogle.com This method, however, can sometimes result in unsatisfactory yields and purity. google.com Another method involves the use of iodine and sodium periodate (B1199274) in the presence of an acid catalyst. google.com For di- and trimethoxy-substituted benzenes, a greener approach using iodine with 30% aqueous hydrogen peroxide under solvent-free conditions has been developed. researchgate.net

Starting MaterialReagentProductReference
2-Methylbenzoic acidIodine, Periodic acid, Acid catalystMono-iodated methylbenzoic acid google.comgoogle.com
Di- and trimethoxy-substituted benzenesIodine, 30% aq. Hydrogen peroxideIodinated di- and trimethoxy-substituted benzenes researchgate.net

Synthesis of Imine Derivatives

Imine derivatives, or Schiff bases, are valuable intermediates in organic synthesis. The synthesis of imines generally involves the condensation of a primary amine with a carbonyl compound. While a direct synthesis from this compound is not explicitly detailed, a general method for the formation of imine derivatives from a related heterocyclic aldehyde provides a template. nih.gov

The process typically involves:

Reacting an aldehyde with an amine: An aldehyde derivative is reacted with an appropriate amine in a suitable solvent, such as ethanol (B145695). nih.gov

Use of a dehydrating agent: A dehydrating agent like magnesium sulfate is often added to facilitate the removal of water and drive the reaction towards the imine product. nih.gov

Microwave irradiation: In some cases, microwave irradiation can be used to accelerate the reaction. nih.gov

This methodology can be adapted to synthesize imine derivatives by first converting the carboxylic acid of this compound to an aldehyde, which can then be reacted with a variety of primary amines.

Preparation of N-Oxide Derivatives

N-oxide derivatives are often synthesized to modify the electronic properties and biological activity of nitrogen-containing compounds. The preparation of N-oxides typically involves the oxidation of a tertiary amine.

A general process for preparing N-oxides includes:

Reaction with a peroxy acid: A tertiary amine is reacted with an organic per-acid, such as perbenzoic acid or peroxyacetic acid, in an organic solvent. google.com

Alternative oxidizing agents: Other oxidizing agents like hydrogen peroxide in the presence of a catalyst, such as pertungstic acid, can also be employed. google.com

For pyridine (B92270) derivatives, a common method involves dissolving the pyridine in concentrated sulfuric acid, followed by the addition of a nitrating solution. epo.org The resulting product can then be further reacted to obtain the desired N-oxide derivative. To apply this to this compound, it would first need to be coupled with a nitrogen-containing moiety, such as a pyridine ring, which could then be oxidized to the corresponding N-oxide.

Starting AmineOxidizing AgentProductReference
Tertiary AminePerbenzoic acid or Peroxyacetic acidN-Oxide google.com
Tertiary AmineHydrogen peroxide, Pertungstic acidN-Oxide google.com
3,5-Dimethyl-pyridineConc. H₂SO₄, Nitrating solution3,5-Dimethyl-4-nitro-pyridine-N-oxide epo.org

Synthetic Applications of Related Dimethoxybenzoic Acid Precursors

The conversion of 2,3-dimethoxybenzoic acid into its corresponding amide derivatives is a fundamental transformation in organic synthesis, often employed in the creation of biologically active molecules and advanced materials. Several methodologies exist for this purpose, ranging from classical approaches to more modern, catalytic systems.

A primary route for amide synthesis involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an acid anhydride (B1165640). youtube.comyoutube.com The acid chloride can be prepared by treating 2,3-dimethoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly electrophilic acid chloride readily reacts with a primary or secondary amine to form the desired amide, with the elimination of hydrogen chloride. Similarly, an acid anhydride can be used as an activated intermediate. youtube.com

Direct amidation of carboxylic acids with amines is also possible, though it often requires coupling agents to facilitate the reaction and avoid harsh conditions. youtube.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to furnish the amide. youtube.com Another effective reagent for direct amidation is B(OCH₂CF₃)₃, which has been shown to be effective for a wide variety of carboxylic acids and amines, often allowing for simple product purification without the need for aqueous workup or chromatography. nih.gov

Catalytic methods for amide bond formation are of increasing interest due to their efficiency and environmental benefits. For example, ruthenium pincer complexes have been demonstrated to catalyze the acceptorless dehydrogenative coupling of epoxides and amines to form amides, presenting a novel, atom-economical approach. nih.gov While not a direct derivatization of the benzoic acid itself, this highlights the ongoing development of innovative amidation strategies.

The choice of amidation method depends on the specific substrate and the desired complexity of the final product. For simple amides, direct reaction with an amine under thermal conditions can be effective, though it may require high temperatures. youtube.com For more sensitive substrates or more complex syntheses, the use of coupling agents or conversion to an acid chloride provides a milder and more controlled reaction. youtube.comrsc.org

Table 1: Comparison of Amidation Methods

Method Activating Agent/Catalyst Key Features
Acid Chloride SOCl₂, (COCl)₂ Highly reactive intermediate, versatile for various amines. youtube.comyoutube.com
Acid Anhydride Dehydration Reactive intermediate, suitable for many amine couplings. youtube.com
Coupling Agent DCC, B(OCH₂CF₃)₃ Milder conditions, direct reaction of acid and amine. youtube.comnih.gov
Catalytic Ruthenium Pincer Complexes Atom-economical, innovative approach. nih.gov

The hydrolysis of a methyl ester to its corresponding carboxylic acid is a fundamental and frequently employed reaction in organic synthesis. In the context of 2,3-dimethoxybenzoic acid, its methyl ester, methyl 2,3-dimethoxybenzoate, can be readily converted back to the parent acid. This transformation is typically achieved through saponification, which involves heating the ester with a strong base, followed by acidification. chemspider.comgoogle.com

A common procedure involves heating the methyl 2,3-dimethoxybenzoate under reflux with an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemspider.comgoogle.com A co-solvent like methanol or ethanol is often used to ensure the solubility of the ester. chemspider.com During this process, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol.

The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the strong base, forming the highly stable carboxylate salt. To obtain the final carboxylic acid, the reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemspider.comgoogle.com This protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution, from which it can then be isolated by filtration.

The efficiency of this hydrolysis is generally high, with yields often exceeding 90%. chemspider.com The reaction conditions, such as the concentration of the base, the reaction temperature, and the reaction time, can be optimized to ensure complete conversion. For example, a patent describes the hydrolysis of a crude methyl 2-methoxy-6-methylbenzoate using a 30% sodium hydroxide solution at 80-90 °C, followed by acidification with hydrochloric acid to a pH of 1-2, resulting in a high yield of the desired carboxylic acid. google.com

Table 2: Reagents and Conditions for Methyl Ester Hydrolysis

Reagent Conditions Product Yield Reference
NaOH, H₂O, Methanol Reflux, 4h 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid 95% chemspider.com
NaOH, H₂O 80-90 °C 2-methoxy-6-methylbenzoic acid 95.3% google.com
NaOH, H₂O 80-90 °C 2-methoxy-6-methylbenzoic acid 96.6% google.com

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling a range of transformations such as conversion to esters, amides, and acid chlorides, as well as reduction to the corresponding alcohol.

The formation of an acid chloride is a common first step to enhance the reactivity of the carboxyl group. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. For instance, the structurally related 2-methoxy-6-methylbenzoic acid can be converted to 2-methoxy-6-methylbenzoyl chloride. bldpharm.comnih.gov Similarly, 4-methoxybenzoic acid is readily transformed into 4-methoxybenzoyl chloride using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com These methods are generally applicable to substituted benzoic acids and are expected to be effective for this compound.

The resulting acid chloride can then be reacted with various nucleophiles to form esters and amides. Direct condensation of carboxylic acids with amines to form amides is also a widely practiced transformation. While acid-base chemistry can sometimes hinder this reaction, the use of coupling agents can facilitate it. sciepub.com For example, titanium tetrachloride (TiCl₄) has been shown to be an effective mediator for the direct amidation of a wide range of carboxylic acids, including benzoic acid, with various amines, providing the corresponding amides in high yields. nih.gov Another approach involves the use of boric acid as a catalyst, which forms a mixed anhydride with the carboxylic acid, thereby activating it for nucleophilic attack by an amine. sciepub.com

The reduction of the carboxylic acid moiety to a primary alcohol offers another synthetic route. While this transformation can be challenging compared to the reduction of other carbonyl compounds, methods utilizing hydrosilylation have proven effective. For example, the use of a manganese(I) catalyst, [MnBr(CO)₅], with phenylsilane (B129415) (PhSiH₃) as the reducing agent, allows for the mild and efficient reduction of various aromatic carboxylic acids to their corresponding alcohols. nih.gov A solvent-free method using sodium borohydride (B1222165) (NaBH₄) promoted by 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (B44618) (PPh₃) also provides a green and efficient route for this reduction. rsc.org

Table 1: Representative Reactions of the Carboxylic Acid Moiety in Benzoic Acid Derivatives
Reaction TypeSubstrateReagents and ConditionsProductYieldReference
Acid Chloride Formation4-Methoxybenzoic acidOxalyl chloride, DMF (cat.), CH₂Cl₂4-Methoxybenzoyl chlorideQuantitative chemicalbook.com
Amide FormationBenzoic acidAniline, TiCl₄, Pyridine, 85 °CN-Phenylbenzamide98% nih.gov
Reduction to AlcoholPhenylacetic acid[MnBr(CO)₅] (cat.), PhSiH₃, 2-MTHF, 80 °C2-Phenylethanol93% nih.gov
Reduction to Alcohol (Solvent-free)Benzoic acidNaBH₄, TCT, PPh₃, K₂CO₃Benzyl alcohol90% rsc.org

Reactivity at the Aromatic Ring System

The substitution pattern of the aromatic ring in this compound significantly influences its reactivity towards electrophilic aromatic substitution. The two methoxy groups are strongly activating and ortho-, para-directing, while the methyl group is weakly activating and also ortho-, para-directing. The carboxylic acid group, being a deactivating meta-director, will also influence the position of incoming electrophiles. The interplay of these directing effects, along with steric hindrance from the ortho-substituents, determines the regioselectivity of reactions such as halogenation and nitration.

Bromination of substituted benzoic acids has been studied, and the outcomes for analogous compounds can provide insights into the expected reactivity of this compound. For instance, the bromination of 2,6-dimethoxybenzoic acid using N-bromosuccinimide (NBS) in an aqueous alkaline medium has been reported to produce 3-bromo-2,6-dimethoxybenzoic acid. google.com This suggests that the position between the two activating methoxy groups is susceptible to electrophilic attack. In a related study, the demethylation of 2,3-dimethoxy-6-bromobenzoic acid with hydrogen bromide in acetic acid led to the formation of 2,3-dihydroxy-5-bromobenzoic acid, indicating a concomitant migration of the bromine atom. elsevierpure.com This highlights the potential for rearrangements under certain reaction conditions. The selective bromination of the methyl group of 2,6-dimethylbenzoic acid can be achieved using sodium bromate and hydrobromic acid in the presence of light, yielding 2-bromomethyl-6-methyl-benzoic acid. google.com

Table 2: Electrophilic Aromatic Substitution of Related Benzoic Acid Derivatives
Reaction TypeSubstrateReagents and ConditionsMajor ProductReference
Bromination2,6-Dimethoxybenzoic acidN-Bromosuccinimide, aqueous alkali3-Bromo-2,6-dimethoxybenzoic acid google.com
Demethylation/Bromine Migration2,3-Dimethoxy-6-bromobenzoic acidHBr, Acetic acid2,3-Dihydroxy-5-bromobenzoic acid elsevierpure.com
Benzylic Bromination2,6-Dimethylbenzoic acidNaBrO₃, HBr, light2-Bromomethyl-6-methyl-benzoic acid google.com

Exploration of Intramolecular Cyclization and Rearrangement Pathways

The presence of ortho-substituents in benzoic acid derivatives can facilitate intramolecular cyclization reactions, leading to the formation of heterocyclic systems such as lactones. These reactions are often driven by the proximity of reactive functional groups.

One common strategy for lactone synthesis involves the activation of the carboxylic acid, followed by intramolecular nucleophilic attack by a suitably positioned hydroxyl group. The use of substituted benzoic anhydrides as coupling reagents has been shown to be effective for the synthesis of macrolactones under mild conditions, promoted by Lewis acid or basic catalysts. nih.govproquest.com Another approach involves the peracid oxidation of enol ethers derived from substituted butanols, which can lead to the formation of benzoic acid lactones. acs.org

While specific examples of intramolecular cyclization of this compound are not extensively documented, the general principles of lactonization can be applied. For instance, if the methyl group were to be functionalized to an alcohol, an intramolecular esterification could potentially lead to a lactone.

Rearrangement reactions can also occur, particularly under acidic conditions. As mentioned earlier, the demethylation of 2,3-dimethoxy-6-bromobenzoic acid was accompanied by a bromine migration. elsevierpure.com This type of halogen migration is influenced by the structural and electronic features of the molecule. Furthermore, ortho-substituted benzoic acids are known to exhibit the "ortho effect," where steric hindrance between the ortho-substituent and the carboxyl group forces the carboxyl group out of the plane of the benzene ring. wikipedia.orgvedantu.com This can affect the acidity and reactivity of the carboxyl group and potentially influence rearrangement pathways. Studies on the ortho-amination of benzoic acid derivatives have shown that rearrangement of acyl O-hydroxylamines can lead to the formation of anthranilic acids, which can then undergo in situ cyclization to form heterocyclic products. rsc.org

Table 3: Intramolecular Cyclization and Rearrangement of Benzoic Acid Derivatives
Reaction TypeSubstrate TypeReaction/MethodProduct TypeReference
MacrolactonizationHydroxy-carboxylic acidsSubstituted benzoic anhydride couplingMacrolactones nih.govproquest.com
Lactone FormationSubstituted butanols derived from tetralonesPeracid oxidation of derived enol ethersBenzoic acid lactones acs.org
Halogen Migration2,3-Dimethoxy-6-bromobenzoic acidDemethylation with HBr/Acetic acidRearranged dihydroxy-bromobenzoic acid elsevierpure.com
Ortho-Amination and CyclizationArene carboxylic acidsRearrangement of acyl O-hydroxylaminesHeterocyclic products rsc.org

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the molecular geometry of chemical compounds. For aromatic carboxylic acids, such as the related 2,6-dimethoxybenzoic acid, DFT calculations, have been employed to optimize the molecular structure. These studies reveal that in some crystalline forms, the sterically bulky ortho-methoxy substituents force the carboxyl group to twist significantly out of the plane of the benzene (B151609) ring, with reported torsion angles as large as 74.10 (6)°. iucr.org This twisting is a critical feature of the molecule's conformation.

In the solid state, benzoic acids often form dimers through hydrogen bonding. researchgate.net DFT studies can elucidate the energetics and geometry of these dimeric structures. For instance, in one polymorph of 2,6-dimethoxybenzoic acid, the synplanar conformation of the OH group facilitates the formation of dimers via O—H···O hydrogen bonds. iucr.org In contrast, an antiplanar conformation can lead to the formation of chains stabilized by linear O—H···O hydrogen bonds. iucr.org

Quantum Chemical Calculations for Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are essential for predicting and interpreting spectroscopic data. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT (e.g., B3LYP functional with a 6-311++G(d,p) basis set), can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These theoretical calculations provide a valuable comparison for experimental data, aiding in the assignment of signals to specific protons and carbons within the molecule. mdpi.comnih.gov

Similarly, theoretical calculations can predict Infrared (IR) frequencies. researchgate.net The calculated vibrational frequencies, when compared with experimental FT-IR and FT-Raman spectra, allow for a detailed assignment of the fundamental vibrational modes of the molecule. mdpi.com For complex molecules, the Vibrational Energy Distribution Analysis (VEDA) program can be used to assign potential energy distributions (PEDs) to the calculated vibrational modes, offering a deeper understanding of the nature of the vibrations. mdpi.com

Analysis of Intermolecular Interactions and Supramolecular Assemblies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal. scirp.org This analysis maps various properties onto the Hirshfeld surface, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii. For a polymorph of the related 2,6-dimethoxybenzoic acid, Hirshfeld analysis revealed that H···H and O···H/H···O contacts are the most significant, contributing 39.2% and 39.1% respectively to the total intermolecular contacts. iucr.org Other notable interactions include C···H/H···C contacts (19.1%), while O···C/C···O contacts are less significant (2.5%). iucr.org

Computational Modeling for Molecular Interactions and Thermodynamic Properties (e.g., Abraham Model Solute Descriptors)

The Abraham general solvation model is a linear free-energy relationship used to predict the partitioning of a solute between two phases. This model relies on a set of solute descriptors that quantify different aspects of a molecule's interaction potential. nih.gov These descriptors include:

E : Excess molar refraction

S : Dipolarity/polarizability

V : McGowan characteristic volume (a measure of size)

L : The gas-liquid partition constant on n-hexadecane at 298.15 K. researchgate.net

Emerging Research Areas and Future Perspectives

Development of Chemo- and Regioselective Synthesis Strategies

The precise control of substituent placement on the benzene (B151609) ring is a cornerstone of modern organic synthesis. For polysubstituted benzoic acids like 2,3-Dimethoxy-6-methylbenzoic acid, the development of chemo- and regioselective synthesis strategies is paramount for efficient and high-yield production.

One notable advancement in this area is the use of directed ortho-metalation (DoM). Research has demonstrated that by treating unprotected 2-methoxybenzoic acid with strong bases like s-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures, deprotonation occurs exclusively at the position ortho to the carboxylate group. acs.org This method allows for the regioselective introduction of substituents at the C6 position. Conversely, a reversal of regioselectivity to the C3 position can be achieved using a combination of n-butyllithium and potassium t-butoxide. acs.org These strategies offer a powerful toolkit for the one-pot preparation of specifically substituted 2-methoxybenzoic acid derivatives, which are otherwise challenging to synthesize.

Furthermore, patents have disclosed various synthetic routes for related compounds, highlighting the ongoing innovation in this field. For instance, a method for synthesizing 2-methoxy-6-methylbenzoic acid, a closely related structure, involves a four-step process starting from 2-methyl-6-nitrobenzoic acid. This process includes reduction, diazotization, hydrolysis, and methylation, showcasing a multi-step yet controlled approach to achieving the desired substitution pattern.

The table below summarizes key aspects of a patented synthesis method for a related benzoic acid.

StepReaction TypeReactantsCatalyst/ReagentProduct
1Reduction Hydrogenation2-methyl-6-nitrobenzoic acidPalladium or Platinum on Carbon2-amino-6-methylbenzoic acid
2Diazotization/Hydrolysis2-amino-6-methylbenzoic acidDiazotization reagent2-hydroxy-6-methyl benzoate (B1203000)
3Methylation2-hydroxy-6-methyl benzoateDimethyl sulfate (B86663)2-methoxy-6-methyl benzoate
4Hydrolysis2-methoxy-6-methyl benzoateAlkali2-methoxy-6-methylbenzoic acid

This table illustrates a synthetic pathway for a related compound, showcasing the types of reactions involved in building up the substituted benzoic acid core.

Future research in this area will likely focus on developing even more atom-economical and environmentally benign catalytic methods to achieve high chemo- and regioselectivity, minimizing the need for protecting groups and harsh reaction conditions.

Investigation of Novel Derivatization Pathways for Advanced Materials

The functionalization of benzoic acid derivatives is a promising avenue for the creation of advanced materials with tailored properties. While research directly focused on this compound for materials science is still emerging, studies on related structures provide a roadmap for future investigations.

Derivatization of the carboxylic acid group or the aromatic ring can lead to the formation of polymers, metal-organic frameworks (MOFs), and functional dyes. For example, the conversion of the carboxylic acid to an ester or amide can be a gateway to producing liquid crystals or polymers with specific thermal or optical properties.

A study on the synthesis of 2-(4,6-dimethoxy-1,3,5-triazin-2-yloxyimino) derivatives demonstrates a pathway for activating the carboxyl group. nih.gov While this particular work was aimed at peptide synthesis, the reactive intermediates formed could potentially be used to graft the benzoic acid moiety onto polymer backbones or other substrates to create functional surfaces.

The helical self-assembly of certain substituted benzoic acids, driven by a combination of strong O-H···O hydrogen bonds and weaker interactions, showcases how molecular design can lead to complex supramolecular architectures. nih.gov By strategically modifying the substituents on this compound, it may be possible to program its self-assembly into novel materials with applications in electronics or catalysis.

Future research will likely explore the following derivatization pathways for this compound in the context of advanced materials:

Polymerization: Conversion into monomers for incorporation into polyesters or polyamides.

Coordination Chemistry: Use as a ligand for the synthesis of MOFs with potential applications in gas storage or separation.

Surface Modification: Grafting onto surfaces to alter their hydrophobicity, conductivity, or biocompatibility.

Application in Integrated Computational and Experimental Studies

The synergy between computational modeling and experimental work is accelerating our understanding of the structure, properties, and reactivity of molecules like this compound. Integrated studies are providing valuable insights that guide the design of new experiments and the interpretation of results.

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are being used to predict various properties of substituted benzoic acids. For instance, DFT calculations can accurately predict the pKa values of benzoic acid derivatives by considering the electronic effects of the substituents. researchgate.net These calculations have shown a strong correlation between the calculated charges on the carboxylic acid group and the experimental pKa. researchgate.net

Furthermore, a combination of experimental techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy with MD simulations is being employed to study the self-association of substituted benzoic acids in different solvents. ucl.ac.uk This is crucial for understanding their behavior in solution, which has implications for crystallization processes and reaction kinetics. ucl.ac.uk

A theoretical study on the gas-phase acidity of substituted benzoic acids using DFT descriptors highlighted the importance of the inductive effects of substituents, which are transmitted through the π system of the benzene ring. nih.gov

The table below presents a comparison of experimental and computational approaches used to study substituted benzoic acids.

Studied PropertyExperimental TechniquesComputational MethodsKey Findings
Acidity (pKa)Potentiometric titrationDFT calculationsSubstituent electronic effects strongly influence acidity. researchgate.net
Self-AssociationFTIR, NMR spectroscopyMolecular Dynamics (MD) simulationsIdentification of dominant associate species in solution. ucl.ac.uk
Gas Phase AcidityMass spectrometryDFT (chemical potential, softness)Inductive effects of substituents are key determinants of acidity. nih.gov

This table highlights the complementary nature of experimental and computational methods in elucidating the properties of substituted benzoic acids.

Future integrated studies on this compound will likely focus on predicting its reactivity in various chemical transformations, understanding its interactions with biological targets, and designing derivatives with specific electronic and optical properties.

Expanding Bioorganic Research on Structure-Function Relationships

The investigation of how the chemical structure of a molecule relates to its biological activity is a central theme in bioorganic chemistry and drug discovery. For derivatives of this compound, understanding these structure-function relationships is key to unlocking their therapeutic potential.

While direct biological studies on this compound are not extensively reported, research on analogous compounds provides valuable insights. For example, in the development of new HIV inhibitors, derivatives of betulinic acid were synthesized with various substituted cinnamic acids. nih.gov It was found that di- and tri-methoxy substituted derivatives were more potent than their monomethoxy counterparts, with a 3,4-dimethoxy substitution pattern showing particularly high activity. nih.gov This underscores the significant impact that the number and position of methoxy (B1213986) groups can have on biological efficacy.

In another study focused on developing dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, a series of uracil-based benzoic acid and ester derivatives were explored. nih.gov This research highlighted that ester derivatives could exhibit comparable potency to their corresponding carboxylic acids while possessing improved pharmacokinetic profiles for oral administration. nih.gov Molecular simulations revealed that the ester and acid forms adopted similar binding modes within the enzyme's active site. nih.gov

These examples demonstrate the importance of systematic structural modifications and the subsequent evaluation of biological activity to establish clear structure-activity relationships (SAR). Key parameters often investigated in SAR studies include:

The nature and position of substituents on the aromatic ring.

The stereochemistry of the molecule.

The physicochemical properties such as lipophilicity and electronic character.

Future bioorganic research on this compound and its derivatives will likely involve the synthesis of a library of analogs with systematic variations in the substitution pattern. These compounds would then be screened against a panel of biological targets to identify lead compounds for further development. Computational docking studies will also play a crucial role in rationalizing the observed SAR and in designing new, more potent derivatives. A practical synthesis of a related compound, 2,3-dimethoxy-6-methyl-1,4-benzoquinone-5-carboxylic acid, has been reported as an analogue of Coenzyme Q10, suggesting potential applications in areas related to antioxidant activity and cellular metabolism. researchgate.net

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